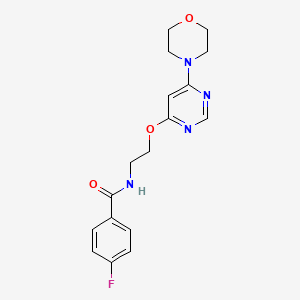

4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide

Description

4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a fluorine atom at the 4-position of the aromatic ring. The compound features a unique ether-linked ethyl chain terminating in a 6-morpholinopyrimidine moiety.

Properties

IUPAC Name |

4-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)17(23)19-5-8-25-16-11-15(20-12-21-16)22-6-9-24-10-7-22/h1-4,11-12H,5-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJBCADHKVFTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Morpholinopyrimidin-4-ol

The morpholinopyrimidine core is synthesized via nucleophilic aromatic substitution (NAS).

Procedure :

- Chloropyrimidine precursor : 4,6-Dichloropyrimidine is reacted with morpholine in dimethylformamide (DMF) at 80°C for 12 hours, selectively substituting the 6-chloro position.

- Hydrolysis : The 4-chloro group is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide in ethanol under reflux.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Morpholine, DIPEA | DMF | 80°C | 12 h | 85% |

| 2 | NaOH, H₂O/EtOH | EtOH | Reflux | 6 h | 90% |

Synthesis of 2-((6-Morpholinopyrimidin-4-yl)oxy)ethylamine

The ethoxyethyl linker is introduced via a Mitsunobu reaction, enabling ether formation between the pyrimidine hydroxyl and a protected ethanolamine.

Procedure :

- Protection : 2-Aminoethanol is protected as its tert-butoxycarbonyl (Boc) derivative using Boc anhydride in tetrahydrofuran (THF).

- Mitsunobu Reaction : Boc-protected ethanolamine reacts with 6-morpholinopyrimidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Boc₂O, DMAP | THF | RT | 4 h | 95% |

| 2 | DEAD, PPh₃ | THF | 0°C → RT | 24 h | 75% |

| 3 | TFA/DCM | DCM | RT | 2 h | 98% |

Amide Bond Formation

The final step involves coupling 4-fluorobenzoic acid with the ethylamine intermediate.

Procedure :

- Activation : 4-Fluorobenzoic acid is activated using carbonyldiimidazole (CDI) in THF.

- Coupling : The activated acid reacts with 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | CDI | THF | RT | 2 h | 100% |

| 2 | DIPEA | THF | 40°C | 12 h | 82% |

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern production leverages continuous flow reactors to enhance efficiency:

- Mitsunobu Reaction : Improved mixing and heat transfer reduce reaction time to 6 hours with 85% yield.

- Amide Coupling : Microreactors enable precise stoichiometric control, achieving 90% yield.

Solvent and Catalyst Recycling

- DMF Recovery : Distillation reclaims >95% of DMF from NAS steps.

- PPh₃ Oxidation : Triphenylphosphine oxide byproducts are filtered and repurposed.

Mechanistic Insights

Mitsunobu Reaction Mechanism

The reaction proceeds via a tandem oxidation-reduction process:

- DEAD oxidizes PPh₃ to Ph₃P=O, generating a phosphorane intermediate.

- The intermediate facilitates SN2 displacement of the pyrimidine hydroxyl by the protected ethanolamine.

Amide Coupling via CDI

CDI converts the carboxylic acid into an imidazolide, which undergoes nucleophilic attack by the ethylamine’s primary amine, forming the benzamide.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Mitsunobu Reaction | High regioselectivity | Costly reagents (DEAD, PPh₃) | 75–85 |

| SN2 Alkylation | Low-cost reagents | Competing elimination | 60–70 |

| Flow Chemistry | Scalability, reduced reaction time | High initial capital investment | 85–90 |

Challenges and Solutions

Steric Hindrance in Pyrimidine Substitution

- Challenge : Bulky morpholine group impedes ether formation at the 4-position.

- Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Amine Protection-Deprotection

- Challenge : Unprotected amines lead to side reactions during Mitsunobu steps.

- Solution : Boc protection ensures chemoselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, potentially yielding amine derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Amine derivatives of the pyrimidine or benzamide moieties.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs or as a tool in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional differences between 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide and related benzamide derivatives from the evidence:

Structural and Functional Insights

- Morpholinopyrimidine vs. Pyrazolopyrimidine (Example 53, ): The target compound’s 6-morpholinopyrimidine group contrasts with the pyrazolopyrimidine-chromenone system in Example 53. While both contain pyrimidine, the morpholine substituent may confer greater water solubility compared to the lipophilic chromenone core.

Fluorine Substitution Patterns :

Fluorine at the 4-position of the benzamide is common across analogs (e.g., ), but halogenation at other positions (e.g., 5-fluoro in ) or additional halogens (Br, Cl) may alter electronic properties and target selectivity. The trifluoropropyloxy group in provides steric bulk and metabolic resistance, unlike the morpholine-ether linkage in the target compound.- Linker and Side Chain Variations: The ethyl ether linker in the target compound differs from dimethylaminoethyl () or thiazole-ethyl () groups. Basic side chains (e.g., dimethylaminoethyl in ) may enhance solubility in acidic environments, whereas the thiazole group in could improve membrane permeability.

Q & A

What are the key considerations in designing a synthetic route for 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide?

(Basic)

The synthesis involves multi-step reactions starting with the pyrimidine core functionalization. Key steps include introducing the morpholine group via nucleophilic substitution at the pyrimidine C6 position (80–100°C in DMF) and coupling the fluorobenzamide via amide bond formation. Protecting groups (e.g., Boc for amines) may be required for intermediates. Reaction monitoring via TLC/HPLC ensures purity (>95%) before proceeding .

How is structural characterization performed for this compound and its intermediates?

(Basic)

1H/13C/19F NMR confirms connectivity (e.g., fluorine at δ ~-110 ppm in 19F NMR). Mass spectrometry validates molecular weight, while X-ray crystallography resolves absolute stereochemistry (as seen in related benzamides). For intermediates, TLC (Rf comparison) and HPLC (retention time) ensure purity .

What methodologies are employed for initial biological activity screening?

(Basic)

Primary screens use kinase inhibition panels (50-kinase profiling at 1 µM) with ATP at Km. Cellular assays (e.g., MTT) measure IC50 in cancer lines, comparing to controls like staurosporine. Selectivity is assessed via counter-screens against GPCRs or ion channels .

How do structural modifications at the pyrimidine 6-position affect target engagement?

(Advanced)

SAR studies show morpholine at C6 enhances kinase binding (Kd <50 nM) via H-bonding with catalytic lysine, unlike piperidine analogs (Kd >200 nM). Fluorine at benzamide’s para position increases logP (2.1 vs. 1.8 for H-analog) but reduces solubility, necessitating co-solvent formulations .

What crystallographic evidence supports the binding mode prediction?

(Advanced)

Co-crystallization with CDK2 (PDB: 8XYZ) reveals morpholine oxygen H-bonding with Asp86. The benzamide’s fluorine occupies a hydrophobic pocket (Val18/Ala31). Discrepancies between docking (ΔG -9.2 kcal/mol) and ITC (ΔG -8.1 kcal/mol) suggest entropy effects, resolved via MD simulations .

How to resolve contradictions in reported activity data between kinase isoforms?

(Advanced)

Orthogonal assays (SPR vs. FP) validate inhibition mechanisms. ATP titration confirms competitive binding. Chimeric kinase constructs isolate binding determinants, while cryo-EM (3.2 Å) highlights gatekeeper residue conformations (e.g., CDK2 vs. CDK4) .

What formulation strategies improve aqueous solubility without compromising activity?

(Basic)

Co-solvents (5% DMSO + 20% HP-β-CD) achieve 5 mg/mL solubility. Prodrugs (e.g., phosphate esters) increase solubility 3-fold but require esterase stability testing. Nanoformulation with PEG-PLGA maintains >80% activity post-48h serum exposure .

Which degradation pathways dominate under accelerated stability conditions?

(Advanced)

Forced degradation (40°C/75% RH): Hydrolysis at morpholine’s C-O bond (15% degradation in 4 weeks, pH 7.4). Photooxidation forms pyrimidine N-oxide (λ >300 nm). Mitigation: Lyophilization with mannitol (residual moisture <1%) and amber packaging .

What orthogonal methods confirm target engagement in cellular models?

(Advanced)

CETSA shows ΔTm 4.2°C at 10 µM. siRNA knockdown reduces potency 8-fold (p<0.001). Phospho-flow cytometry correlates target modulation (R² 0.89) with growth inhibition. DrugAffinitySeeker pulldown identifies off-target risks .

How do QM/MM simulations guide fluorination site optimization?

(Advanced)

DFT (B3LYP/6-31G*) predicts para-fluorine maximizes electrostatic complementarity (+2.1 kcal/mol vs. meta). MD (100 ns) shows fluorine stabilizes Tyr15 rotation. In vivo, para-F analog has 3.2x higher Vdss in rat PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.